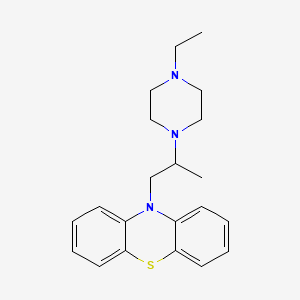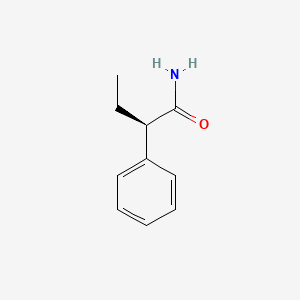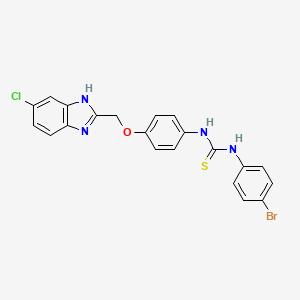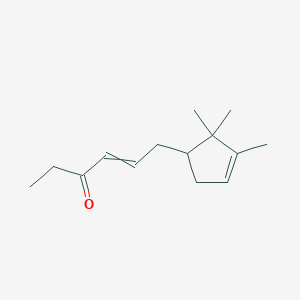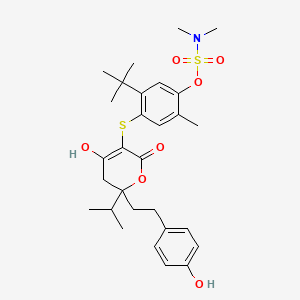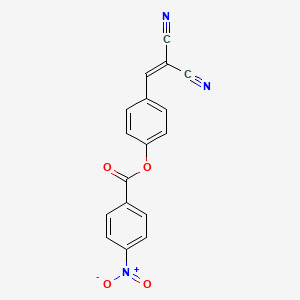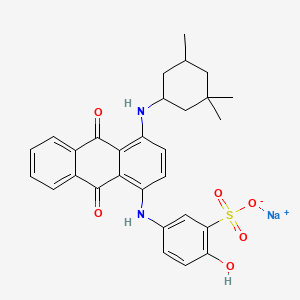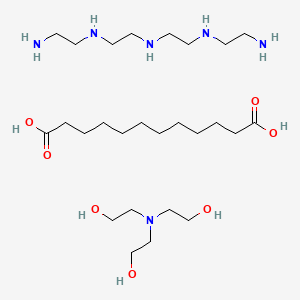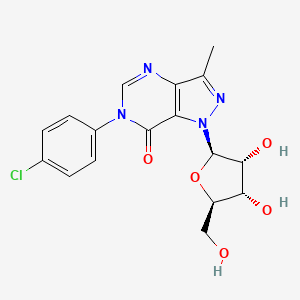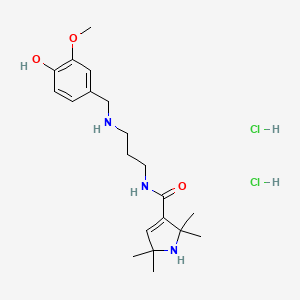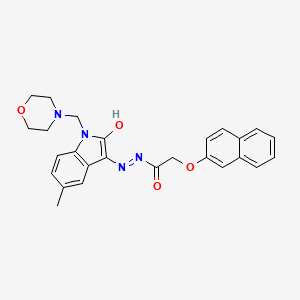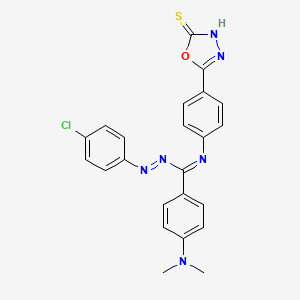
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-(dimethylamino)phenyl)methylene)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-((((4-chlorophenyl)azo)(4-(dimethylamino)phenyl)methylene)amino)phenyl)- is a heterocyclic compound that belongs to the oxadiazole family.
Métodos De Preparación
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acylhydrazides with various reagents. One common method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide (KOH) to yield the desired oxadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,3,4-Oxadiazole-2(3H)-thione derivatives undergo various chemical reactions, including:
Oxidation: Oxadiazoles can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction of oxadiazoles can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the oxadiazole ring can be replaced with other functional groups.
Cyclization: Cyclization reactions with other heterocyclic compounds to form fused ring systems.
Common reagents used in these reactions include POCl3, KOH, ammonium thiocyanate, and various acid chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
Agriculture: Oxadiazole derivatives have been explored as potential herbicides and insecticides.
Materials Science: These compounds are used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives varies depending on their specific application. In medicinal chemistry, these compounds often target specific enzymes or receptors, inhibiting their activity and thereby exerting their therapeutic effects. For example, some oxadiazole derivatives inhibit bacterial enzymes, leading to antibacterial activity . The molecular targets and pathways involved are specific to the biological activity being studied.
Comparación Con Compuestos Similares
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other heterocyclic compounds, such as:
1,3,4-Thiadiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom.
1,2,4-Triazoles: Another class of heterocyclic compounds with a different ring structure.
1,3,4-Oxadiazole-2-amines: Similar compounds with an amino group instead of a thione group.
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione derivatives lies in their diverse biological activities and the ability to undergo various chemical reactions, making them versatile compounds for scientific research and industrial applications .
Propiedades
Número CAS |
122352-03-8 |
|---|---|
Fórmula molecular |
C23H19ClN6OS |
Peso molecular |
463.0 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)imino-4-(dimethylamino)-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C23H19ClN6OS/c1-30(2)20-13-5-15(6-14-20)21(27-26-19-11-7-17(24)8-12-19)25-18-9-3-16(4-10-18)22-28-29-23(32)31-22/h3-14H,1-2H3,(H,29,32) |
Clave InChI |
AMPVDYSLFGDQLX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


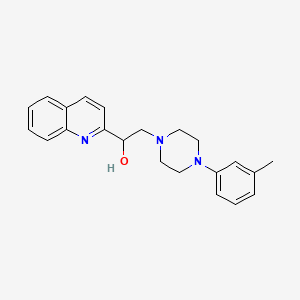
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
